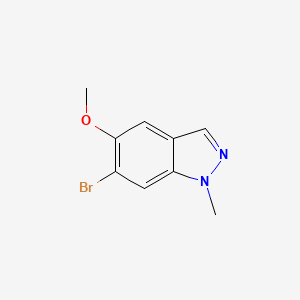![molecular formula C17H21N5O2 B2406908 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone CAS No. 1421500-93-7](/img/structure/B2406908.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et propriétés chimiques
Ce composé est une pyrazolo-fusionnée pyrano[3,4-b]indolone. Il peut être synthétisé via une approche en trois étapes, incluant la synthèse de Fischer-indole et l'estérification intramoléculaire . Le composé est entièrement caractérisé par des spectres RMN 1H et 13C, en utilisant des expériences de corrélation hétéronucléaire directe et à longue portée (HMBC et HMQC).
Activités biologiques
a. Potentiel anticancéreux : Les composés pyrazolo-fusionnés ont été étudiés pour leur activité anticancéreuse prometteuse. Leur similitude structurale avec les bases puriques (adénine et guanine) a suscité l'intérêt. Bien que les données spécifiques sur ce composé soient limitées, explorer son potentiel en tant qu'agent anticancéreux est justifié .
b. Propriétés antivirales : Les indolo[2,3-c]coumarines, une classe apparentée aux composés pyrazolo-fusionnés, ont été utilisées pour développer de puissants agents antiviraux. Bien que des preuves directes concernant ce composé soient rares, ses caractéristiques structurales suggèrent une activité antivirale potentielle .
c. Inhibition des kinases : Les alcaloïdes marins, tels que les laméllarines et les ningalines, qui partagent des similitudes structurales avec les composés pyrazolo-fusionnés, présentent une inhibition des kinases. Enquêter sur la possibilité que ce composé présente des effets inhibiteurs des kinases similaires est une voie de recherche supplémentaire .
Applications en chimie médicinale
a. Conception de médicaments : Compte tenu de la ressemblance structurale du composé avec les bases puriques, il pourrait servir d'échafaudage pour concevoir de nouveaux candidats médicaments. Les chimistes médicinaux peuvent explorer des modifications pour améliorer son activité biologique .
b. Inhibition de la nécroptose : Dans un contexte connexe, les dérivés 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole (de structure similaire) ont été étudiés comme de puissants inhibiteurs de la nécroptose. Le composé représentatif a présenté une activité anti-nécroptotique et a inhibé la protéine kinase 1 interagissant avec le récepteur (RIPK1) .
Conclusion
Bien que des applications spécifiques pour ce composé restent à être entièrement élucidées, sa structure unique et ses activités biologiques potentielles en font un sujet intéressant pour des recherches supplémentaires. Les chercheurs devraient explorer ses propriétés pharmacologiques et considérer son rôle dans le développement de médicaments et le traitement des maladies . 🌟
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(15-12-19-22-6-3-11-24-17(15)22)21-9-7-20(8-10-21)13-14-4-1-2-5-18-14/h1-2,4-5,12H,3,6-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSIGFJUPYKQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)
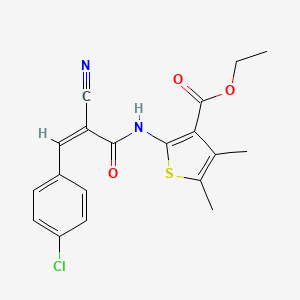
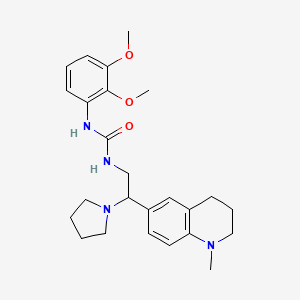
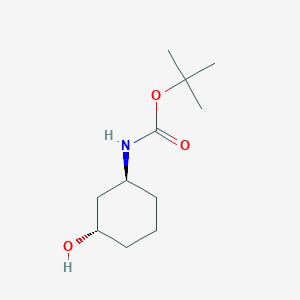
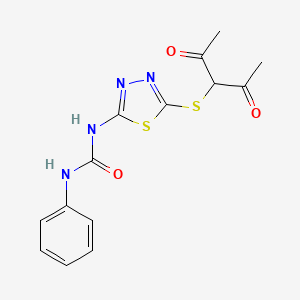
![4-chloro-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)
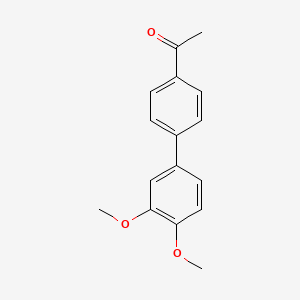
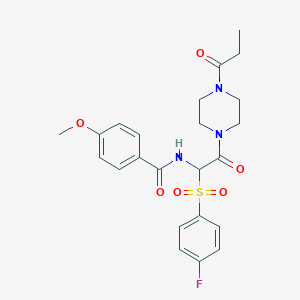
![Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2406839.png)
![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)

![2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2406846.png)
